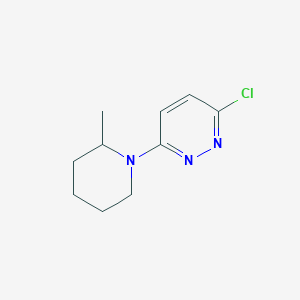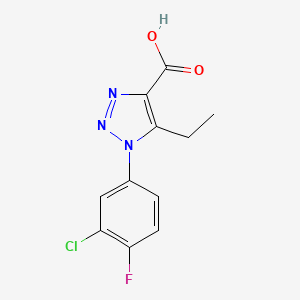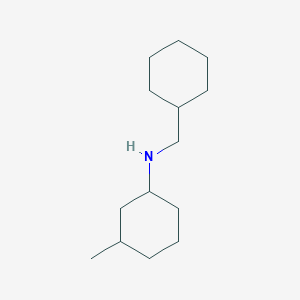
1-(四氢呋喃-2-基羰基)吲哚-6-胺
描述
“1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine” is a research chemical with the CAS number 1018259-25-0 . It has a molecular weight of 232.28 g/mol and a molecular formula of C13H16N2O2 .
Molecular Structure Analysis
The molecular structure of “1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine” is based on the indole scaffold, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . In this case, the indole structure is substituted at the 1-position with a tetrahydrofuran-2-ylcarbonyl group and at the 6-position with an amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 232.28 g/mol and a molecular formula of C13H16N2O2 .科学研究应用
合成应用和方法
一锅合成技术
创新的 一锅合成技术 已被开发用于有效生成吲哚衍生物,展示了该化合物在促进复杂化学转化中的效用。例如,已经引入了醛的一锅氨基苄基化,实现了 1,2-二芳基乙胺衍生物的快速合成,这些衍生物可以通过 Buchwald-Hartwig 胺化进一步转化为 2-芳基取代的吲哚衍生物 (Wang 等,2018)。这种方法突出了该化合物在简化生物活性分子的合成路线中的作用。
交叉脱氢偶联
研究还集中在交叉脱氢偶联和酰胺化反应上,以从各种起始材料合成吲哚-2-酮,展示了基于吲哚的化合物在构建药理学相关结构中的多功能性 (Tang 等,2021)。
生物活性和药物潜力
生物活性
研究探索了四氢-1H-苯并[e]吲哚-2-基]胺的生物活性,突出了它们作为人神经肽 Y Y5 受体拮抗剂的潜力,这可能对开发新的治疗剂产生影响 (McNally 等,2000)。
抗增殖活性
对联苯衍生的 5-取代吲哚-2-酮衍生物的进一步研究发现了对一组 60 个人类癌细胞系的有效抗增殖活性,表明该化合物在癌症研究中具有重要前景 (Meti 等,2017)。
化学反应性和转化
催化和脱氢
四氢呋喃衍生物在催化中的作用已通过对胺和羰基化合物的有效脱氢的研究得到例证,表明它们在促进各种化学反应中的效用 (Yi 和 Lee,2009)。
C-H 胺化
使用铜催化成功实现了环状醚与吲哚/咔唑衍生物的 α-C-H 胺化,证明了该化合物在构建复杂杂环骨架中的应用 (Yang 等,2015)。
未来方向
The future directions for “1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine” and similar compounds lie in their potential for therapeutic applications. Indole derivatives have shown a wide range of biological activities, suggesting that they could be further explored for new therapeutic possibilities .
作用机制
Target of Action
Indole derivatives, which include compounds like “1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the derivative.
Mode of Action
The mode of action of indole derivatives can also vary widely. They may act as inhibitors, activators, or modulators of their target proteins, depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives have been found to affect a wide range of biochemical pathways. For example, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of indole derivatives can vary widely depending on their specific targets and modes of action. Some indole derivatives have been found to have antiviral activity, for example .
生化分析
Biochemical Properties
1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine, can modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine involves its interaction with specific biomolecules. This compound can bind to enzymes and receptors, leading to either inhibition or activation of their functions. For example, indole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression . These interactions often result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their stability can be influenced by factors such as pH, temperature, and exposure to light . Long-term studies have shown that these compounds can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects.
Metabolic Pathways
1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine is involved in various metabolic pathways. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways can influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall therapeutic potential.
属性
IUPAC Name |
(6-amino-2,3-dihydroindol-1-yl)-(oxolan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h3-4,8,12H,1-2,5-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSFCCNSULFNKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Pentan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462001.png)
![N-[(2,4,6-trimethylphenyl)methyl]cyclohexanamine](/img/structure/B1462002.png)




![2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1462012.png)

![2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine](/img/structure/B1462016.png)
amine](/img/structure/B1462018.png)
![(1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462019.png)
amine](/img/structure/B1462020.png)
![3-[4-(Trifluoromethoxy)phenyl]butanoic acid](/img/structure/B1462021.png)
